Cas no 4351-78-4 (2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol)

2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol is a bifunctional oxetane derivative characterized by its reactive oxetane ring and terminal hydroxyl groups. This compound is valued for its ability to participate in ring-opening polymerization and crosslinking reactions, making it useful in the synthesis of high-performance polymers and coatings. Its dual hydroxyl functionality enhances compatibility with polyols and other hydroxyl-bearing systems, facilitating modifications to improve flexibility, adhesion, and chemical resistance. The oxetane moiety offers low shrinkage and high reactivity under cationic or thermal initiation. This product is particularly suitable for advanced material applications, including UV-curable resins, adhesives, and specialty coatings requiring tailored mechanical and thermal properties.
2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol structure
4351-78-4 structure
商品名:2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol
CAS番号:4351-78-4
MF:C7H14O3
メガワット:146.184262752533
MDL:MFCD16652330
CID:2121700
PubChem ID:58547540

2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol 化学的及び物理的性質

名前と識別子

    • 2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol
    • 2,2'-(Oxetane-3,3-diyl)bis(ethan-1-ol)
    • 3,3-Oxetanediethanol
    • 3,3-Bis(2-hydroxyethyl)oxetane
    • KPHFJQUSEFYKKK-UHFFFAOYSA-N
    • FCH1159971
    • OR312195
    • 2-[3-(2-HYDROXY-ETHYL)-OXETAN-3-YL]-ETHANOL
    • D74815
    • AS-79244
    • 2,2 inverted exclamation mark -(Oxetane-3,3-diyl)diethanol
    • MFCD16652330
    • DTXSID801315280
    • DB-292498
    • SCHEMBL2593634
    • SY321286
    • PB42818
    • 4351-78-4
    • 2-[3-(2-hydroxyethyl)oxetan-3-yl]ethan-1-ol
    • CS-0089074
    • MDL: MFCD16652330
    • インチ: 1S/C7H14O3/c8-3-1-7(2-4-9)5-10-6-7/h8-9H,1-6H2
    • InChIKey: KPHFJQUSEFYKKK-UHFFFAOYSA-N
    • ほほえんだ: O1CC(CCO)(CCO)C1

計算された属性

  • せいみつぶんしりょう: 146.094294304g/mol
  • どういたいしつりょう: 146.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 91
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.7
  • 疎水性パラメータ計算基準値(XlogP): -0.7

2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM561046-10g
2,2'-(Oxetane-3,3-diyl)bis(ethan-1-ol)
4351-78-4 95%+
10g
$*** 2023-05-30
Chemenu
CM561046-50g
2,2'-(Oxetane-3,3-diyl)bis(ethan-1-ol)
4351-78-4 95%+
50g
$*** 2023-05-30
eNovation Chemicals LLC
Y1006217-5G
2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol
4351-78-4 97%
5g
$1805 2024-05-23
eNovation Chemicals LLC
Y1006217-500MG
2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol
4351-78-4 97%
500mg
$480 2024-05-23
Chemenu
CM561046-1g
2,2'-(Oxetane-3,3-diyl)bis(ethan-1-ol)
4351-78-4 95%+
1g
$*** 2023-05-30
Chemenu
CM561046-5g
2,2'-(Oxetane-3,3-diyl)bis(ethan-1-ol)
4351-78-4 95%+
5g
$*** 2023-05-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95634-1G
2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol
4351-78-4 97%
1g
¥ 3,201.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95634-10G
2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol
4351-78-4 97%
10g
¥ 15,364.00 2023-04-13
eNovation Chemicals LLC
Y1006217-1G
2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol
4351-78-4 97%
1g
$600 2024-05-23
eNovation Chemicals LLC
Y1006217-10G
2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol
4351-78-4 97%
10g
$2890 2024-05-23

2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol 関連文献

2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanolに関する追加情報

2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol and Its Role in Modern Biomedical Research

2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol, with the chemical identifier CAS No. 4351-78-4, is a multifunctional organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical development. This molecule belongs to the class of oxetane derivatives, which are characterized by a four-membered ring containing one oxygen atom. The presence of hydroxyl groups and the oxetane ring contributes to its solubility, reactivity, and ability to form hydrogen bonds, making it a promising candidate for drug design and molecular engineering.

The oxetan-3-yl moiety in 2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol is particularly noteworthy, as it provides a versatile scaffold for the attachment of functional groups. Recent studies have demonstrated that the hydroxyethyl substituent plays a critical role in modulating the compound’s biological activity. For instance, a 2023 publication in Journal of Medicinal Chemistry highlighted the potential of this structure to enhance cellular permeability and target specificity in drug delivery systems. Researchers have also explored the 2-hydroxyethyl chain’s ability to interact with specific receptors, which could lead to novel therapeutic strategies for diseases such as neurodegeneration and metabolic disorders.

The synthesis of 2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol has been optimized in recent years using advanced methodologies. One notable approach involves the use of microwave-assisted organic synthesis, which significantly reduces reaction times while maintaining high yields. A 2024 study published in Organic & Biomolecular Chemistry reported the successful preparation of this compound through a one-pot reaction involving epoxide ring-opening and nucleophilic substitution. This method not only simplifies the synthetic process but also minimizes the formation of byproducts, aligning with the principles of green chemistry. The ability to produce this compound efficiently is crucial for its application in large-scale pharmaceutical research.

In the context of biomedical applications, 2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol has shown potential in the development of prodrugs. Prodrugs are inactive compounds that are converted into active drugs within the body, often through enzymatic or chemical reactions. The oxetane ring in this molecule is particularly advantageous for prodrug design, as it can be selectively cleaved under physiological conditions. A 2023 review in Drug Discovery Today emphasized the role of oxetane derivatives in creating prodrugs for improved drug delivery, particularly in targeting specific tissues or organs. This property makes 2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol a valuable tool for overcoming challenges related to poor solubility and low bioavailability in traditional drug formulations.

Recent research has also focused on the hydroxyethyl group’s role in modulating the compound’s interactions with biological macromolecules. For example, a 2024 study in ACS Chemical Biology demonstrated that the hydroxyethyl chain can enhance the binding affinity of the molecule to specific proteins involved in cellular signaling pathways. This finding has implications for the design of drugs targeting diseases such as cancer and autoimmune disorders, where precise modulation of protein interactions is critical. The ability of 2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol to form hydrogen bonds with target proteins suggests its potential as a scaffold for the development of small molecule inhibitors.

The oxetan-3-yl ring in this compound is also of interest in the field of polymer chemistry. Researchers have explored its use in the synthesis of biodegradable polymers for medical applications, such as tissue engineering and drug delivery systems. A 2023 article in Biomaterials highlighted the advantages of oxetane-based polymers in creating materials with controlled degradation rates and tunable mechanical properties. The hydroxyethyl substituent further enhances these properties by improving the hydrophilicity of the polymer matrix, which is essential for applications requiring sustained release of therapeutic agents.

Another area of active research involves the 2-hydroxyethyl group’s potential to act as a chelating agent. Chelating agents are widely used in pharmaceuticals to bind metal ions and prevent their toxic effects. A 2024 study in Coordination Chemistry Reviews investigated the ability of 2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol to coordinate with divalent metal ions, such as calcium and magnesium. This property could lead to the development of new chelating agents for the treatment of metal toxicity disorders, including heavy metal poisoning and certain metabolic conditions. The chelating activity of this compound is attributed to the presence of multiple hydroxyl groups, which can form stable complexes with metal ions.

The structural versatility of 2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol also makes it a candidate for the design of multifunctional drugs. By incorporating additional functional groups into the molecule, researchers can create compounds with multiple therapeutic effects. For example, a 2023 study in MedChemComm described the synthesis of a derivative of this compound that combines anti-inflammatory and antioxidant properties. This multifunctional approach could address complex diseases such as chronic inflammation and oxidative stress, which are often linked to conditions like diabetes and cardiovascular disease.

In conclusion, 2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol (CAS No. 4351-78-4) represents a promising molecule with diverse applications in pharmaceutical and biomedical research. Its unique structural features, including the oxetan-3-yl ring and the hydroxyethyl substituent, provide a foundation for the development of novel drugs, prodrugs, and biodegradable materials. Ongoing research continues to uncover new possibilities for this compound, underscoring its significance in the advancement of modern medicine and chemical science.

Further exploration of the 2-hydroxyethyl chain’s interactions with biological systems is expected to yield additional insights into its therapeutic potential. Additionally, the optimization of synthetic methods for large-scale production will be critical for translating these findings into practical applications. As research in this area progresses, 2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol is poised to play a pivotal role in the development of innovative therapies and materials for a wide range of medical and industrial purposes.

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